molecular formula C8H10N2O2 B1355590 3,4-Dimethyl-5-nitroaniline CAS No. 64823-22-9

3,4-Dimethyl-5-nitroaniline

Cat. No.: B1355590
CAS No.: 64823-22-9
M. Wt: 166.18 g/mol
InChI Key: LRWWBVBRBWPHBA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitroaniline is an organic compound with the molecular formula C8H10N2O2 It is a derivative of aniline, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-nitroaniline typically involves nitration and subsequent reduction processes. One common method is the nitration of 3,4-dimethylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Reduction: 3,4-Dimethyl-5-aminoaniline.

    Substitution: Meta-substituted derivatives such as 3,4-dimethyl-5-bromoaniline.

    Oxidation: 3,4-Dimethyl-5-nitrobenzoic acid.

Scientific Research Applications

3,4-Dimethyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes and pathways, potentially resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroaniline: Lacks the methyl groups, affecting its solubility and reactivity.

    2,4-Dimethyl-6-nitroaniline: Has a different substitution pattern, leading to variations in its chemical behavior.

Uniqueness

3,4-Dimethyl-5-nitroaniline is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a compound with distinct chemical properties.

Properties

IUPAC Name

3,4-dimethyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWWBVBRBWPHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495489
Record name 3,4-Dimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64823-22-9
Record name 3,4-Dimethyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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